molecular formula C12H10N2O5 B14181619 1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-methyl- CAS No. 849467-97-6

1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-methyl-

Cat. No.: B14181619
CAS No.: 849467-97-6
M. Wt: 262.22 g/mol
InChI Key: NOANVURCBNIBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-methyl- is a compound belonging to the class of organic compounds known as indolecarboxylic acids. These compounds contain a carboxylic acid group linked to an indole structure. The molecular formula of this compound is C11H8N2O5, and it has a molecular weight of 248.1916 g/mol .

Chemical Reactions Analysis

1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-methyl- has various scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-methyl- involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to receptors or enzymes, modulating their activity. For example, they may inhibit enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-methyl- can be compared with other indolecarboxylic acids, such as:

The uniqueness of 1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-methyl- lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .

Properties

CAS No.

849467-97-6

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

IUPAC Name

1-methyl-6-(oxaloamino)indole-5-carboxylic acid

InChI

InChI=1S/C12H10N2O5/c1-14-3-2-6-4-7(11(16)17)8(5-9(6)14)13-10(15)12(18)19/h2-5H,1H3,(H,13,15)(H,16,17)(H,18,19)

InChI Key

NOANVURCBNIBJS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=CC(=C(C=C21)NC(=O)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.